molecular formula C13H17NO3 B3124055 (2-Acetyl-phenyl)-carbamic acid tert-butyl ester CAS No. 314773-77-8

(2-Acetyl-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B3124055
CAS No.: 314773-77-8
M. Wt: 235.28 g/mol
InChI Key: GSAPPURHQAMLCE-UHFFFAOYSA-N
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Description

(2-Acetyl-phenyl)-carbamic acid tert-butyl ester (CAS: 314773-77-8) is a carbamate derivative characterized by a phenyl ring substituted with an acetyl group at the ortho position and a tert-butoxycarbonyl (Boc) carbamate group. Its molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 235.28 g/mol . The tert-butyl ester moiety enhances steric bulk and stability, while the acetyl group introduces electron-withdrawing effects, influencing reactivity and biological interactions. This compound is primarily utilized in medicinal chemistry as a synthetic intermediate or protease inhibitor scaffold, as evidenced by its structural analogs in SARS-CoV-2 Mpro inhibition studies .

Properties

IUPAC Name

tert-butyl N-(2-acetylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(15)10-7-5-6-8-11(10)14-12(16)17-13(2,3)4/h5-8H,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAPPURHQAMLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601252359
Record name 1,1-Dimethylethyl N-(2-acetylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314773-77-8
Record name 1,1-Dimethylethyl N-(2-acetylphenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314773-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(2-acetylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetyl-phenyl)-carbamic acid tert-butyl ester typically involves the reaction of 2-acetylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the final product. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

(2-Acetyl-phenyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction of the ester group results in alcohols.

Scientific Research Applications

(2-Acetyl-phenyl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Acetyl-phenyl)-carbamic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets. The acetyl group and phenyl ring can participate in various binding interactions, while the carbamic acid ester may influence the compound’s solubility and stability. These interactions can affect biological pathways and processes, making the compound of interest in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

Carbamic acid esters exhibit varied pharmacological properties depending on substituents. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Bioactivity/Stability Features Evidence Source
(2-Acetyl-phenyl)-carbamic acid tert-butyl ester Acetyl (ortho), Boc carbamate 235.28 High stability; potential protease inhibition via hydrogen bonding
(2-Amino-benzyl)-carbamic acid tert-butyl ester Amino (ortho), Boc carbamate 222.28 Enhanced basicity; precursor for drug conjugates
Methylphenyl-carbamic acid benzyl ester Methyl, benzyl carbamate ~210 (estimated) Moderate physostigmine-like activity
[3,4-Dihydroxy-2-(5-ethyl-pyrimidinyl)-cyclopentyl]-carbamic acid tert-butyl ester Cyclopentyl, dihydroxy, pyrimidine ~380 (estimated) SARS-CoV-2 Mpro inhibition (Glide score: -8.21 kcal/mol) via 5 hydrogen bonds

Key Observations :

  • Tert-butyl vs. smaller esters : The tert-butyl group confers superior metabolic stability compared to methyl or ethyl esters, which are prone to hydrolysis .
  • Acetyl vs. In contrast, amino-substituted analogs (e.g., (2-Amino-benzyl)-carbamic acid tert-butyl ester) may improve solubility and hydrogen-bonding capacity .

Pharmacological Activity

Enzyme Inhibition
  • This compound and its cyclopentyl analog () demonstrate protease inhibition via hydrogen bonding with residues like GLN 189 and LEU 141 in SARS-CoV-2 Mpro. The acetyl group’s electron-withdrawing nature may stabilize transition states during enzyme-substrate interactions .
  • Methylphenyl-carbamic acid benzyl ester shows weak miotic activity compared to physostigmine, highlighting the importance of a basic substituent (e.g., quaternary ammonium) for cholinergic effects .
Stability and Toxicity
  • Tert-butyl esters exhibit lower carcinogenic risk compared to carbamic acid ethyl ester (urethane), which forms mutagenic vinyl epoxides .
  • Diethylcarbamic esters are inactive due to rapid hydrolysis, whereas tert-butyl analogs resist enzymatic degradation .

Biological Activity

(2-Acetyl-phenyl)-carbamic acid tert-butyl ester, also known by its CAS number 314773-77-8, is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H17NO3, with a molecular weight of 235.28 g/mol. The structure features an acetyl group attached to a phenyl ring, linked to a carbamic acid moiety with a tert-butyl ester.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways and signaling cascades. This inhibition can occur through the formation of covalent bonds with active site residues or through allosteric modulation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Activity Description Reference
AntimicrobialExhibits potential antimicrobial properties against various pathogens.
Enzyme InhibitionMay inhibit specific enzymes involved in metabolic processes.
CytotoxicityPreliminary cytotoxicity studies indicate effects on cancer cell lines.
Structure-Activity RelationshipStudies on similar compounds suggest modifications could enhance activity.

Case Studies

  • Antimicrobial Studies : A study characterized the antimicrobial activity of several carbamate derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic candidate .
  • Cytotoxicity Assays : Research conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects, with IC50 values indicating effectiveness in inhibiting cell proliferation .
  • Enzyme Interaction Studies : Investigations into the enzyme inhibition properties revealed that this compound could bind to active sites of specific enzymes, potentially altering their function and providing insights into its therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Acetyl-phenyl)-carbamic acid tert-butyl ester
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